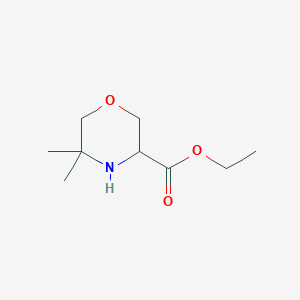

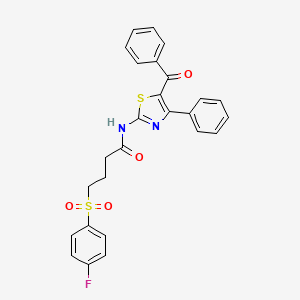

![molecular formula C16H12N2O2 B2662915 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-72-0](/img/structure/B2662915.png)

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been synthesized for various purposes . It is a derivative of isoindolinones, which are important core structures in drug design and synthetic chemistry . Isoindolinones and their derivatives have a wide range of physiological and biological activities .

Synthesis Analysis

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica, an efficient catalyst . The method is efficient and facile, producing high yields of the desired products . The catalyst is reusable, and the workup step is effortless without using chromatography .Molecular Structure Analysis

The molecular structure of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with multiple rings and functional groups . It includes a quinazoline ring fused with an isoindole ring, along with a dione functional group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione include a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica .Scientific Research Applications

Synthesis Methodologies

- Efficient Synthesis Techniques: A variety of efficient synthesis methods for 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives have been developed. These include catalyst-free conditions in acetic acid, green synthesis using ionic liquids and iodine catalysis, and methods involving sulfonic acid functionalized nanoporous silica as a catalyst. These methodologies are noted for their versatility, high yields, and the use of readily available materials (Sashidhara et al., 2012), (Lianghua Lu et al., 2014), (Rayatzadeh & Haghipour, 2021).

Biomedical Applications

Potential in Biomedical Screening

The derivatives of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione show promise in biomedical screening due to their potential biological activities. For example, certain derivatives have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly, suggesting their use in antiviral research (Jun-fei Zhang et al., 2015).

Inhibition of TNF-α

Some derivatives have been synthesized as novel inhibitors of TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation. This indicates their potential application in the treatment of inflammatory diseases (K. S. Kumar et al., 2011).

Chemical Properties and Reactions

Nucleophilic Addition Reactions

Studies on the base- and acid-catalyzed nucleophilic addition of certain isoindoloquinazoline derivatives have shown stereoselective formation of products. These studies contribute to understanding the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Voitenko et al., 2010).

Cycloaddition Reactions

Cycloaddition reactions of these compounds have been explored, revealing their potential in creating novel structures, such as tricyclic derivatives and Diels-Alder adducts. These studies provide insight into the versatility of these compounds in synthesizing complex organic structures (Z. Voitenko et al., 2013).

Future Directions

The future directions for the study and application of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and similar compounds involve further exploration of their synthesis methods and potential biological activities . The development of more efficient, green methods for their synthesis is a key area of interest .

properties

IUPAC Name |

6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTUZSFHFOVIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

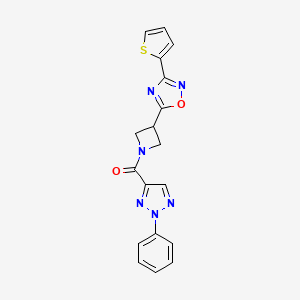

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2662834.png)

![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)

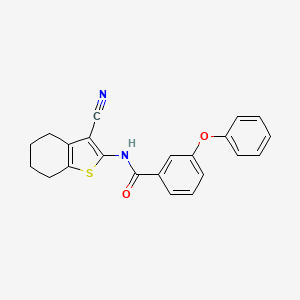

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)

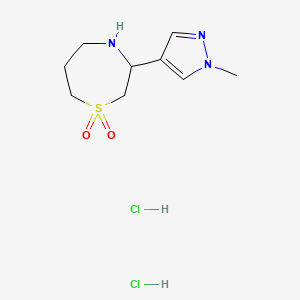

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)

![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)